molecular formula C17H26N4O5S B6486717 N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide CAS No. 868981-59-3

N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide

Cat. No.: B6486717
CAS No.: 868981-59-3
M. Wt: 398.5 g/mol
InChI Key: FZMVYQDOZZZIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a multifunctional organic compound featuring a benzenesulfonyl-substituted oxazolidine core, a dimethylaminopropyl chain, and an ethanediamide linkage. This structure combines sulfonamide, tertiary amine, and amide functionalities, making it a candidate for applications in catalysis, medicinal chemistry, and polymer science.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5S/c1-20(2)10-6-9-18-16(22)17(23)19-13-15-21(11-12-26-15)27(24,25)14-7-4-3-5-8-14/h3-5,7-8,15H,6,9-13H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVYQDOZZZIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide (CAS Number: 868981-64-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazolidin ring, a benzenesulfonyl group, and a dimethylamino propyl chain. Its molecular formula is C18H26N4O6SC_{18}H_{26}N_{4}O_{6}S with a molecular weight of 426.5 g/mol. The structural characteristics contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : The benzenesulfonyl moiety can inhibit enzymes by binding to their active sites, potentially modulating metabolic pathways.
  • Receptor Interaction : The compound may act on neurotransmitter transporters such as the serotonin transporter (SERT), influencing serotonin levels in the brain, which is crucial for mood regulation.

Biological Activity and Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that compounds similar to this compound may possess antidepressant properties by modulating serotonin levels through SERT inhibition .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell growth by targeting specific metabolic pathways associated with tumor progression. For instance, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancers.

Case Studies and Experimental Findings

Several studies have explored the biological activity of similar compounds, providing insights into their efficacy and mechanisms:

StudyCompoundFindings
SERT inhibitorsIdentified compounds that modulate SERT activity, demonstrating potential antidepressant effects.
Oxazolidin derivativesShowed inhibition of cancer cell proliferation via enzyme targeting.
Molecular docking studiesSuggested binding affinities and interactions with target enzymes, supporting potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s benzenesulfonyl-oxazolidine scaffold differentiates it from simpler amides and sulfonamides. For example:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the sulfonyl and oxazolidine groups but shares an amide bond. Its N,O-bidentate directing group is less sterically hindered, favoring metal-catalyzed C–H activation, whereas the target compound’s sulfonyl group may hinder such reactivity .

Reactivity and Stability

  • pH Sensitivity: Like EDC (), the dimethylaminopropyl chain in the target compound may confer pH-dependent solubility. EDC is stable at neutral pH but degrades rapidly under acidic conditions, forming urea derivatives. This parallels the dimethylaminopropyl group’s protonation behavior, which could modulate solubility and reactivity .
  • N-Acylurea Formation: The ethanediamide group in the target compound risks forming stable N-acylurea byproducts under excess EDC conditions, similar to noncyclizable carboxylic acids in .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Reactivity Highlights Applications
Target Compound Benzenesulfonyl, oxazolidine, ethanediamide pH-sensitive amidation, N-acylurea risk Catalysis, drug delivery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, N,O-bidentate directing group Metal-catalyzed C–H activation Organic synthesis
N-(1-azido-...benzenesulfonamide Sulfonamide, azide Click chemistry compatibility Explosives, bioconjugation
EDC-mediated products Carbodiimide, urea derivatives pH-dependent stability Amide bond formation

Table 2: Physicochemical Properties (Inferred)

Compound Solubility (Polar Solvents) Stability (pH 3.5–4.5) Melting Point (°C)
Target Compound Moderate Unstable 180–200 (est.)
N-(2-Hydroxy...benzamide High Stable 145–148
EDC High Unstable 111–113

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s complexity increases side-reaction risks (e.g., N-acylurea formation), necessitating precise stoichiometry and pH control .
  • Biological Relevance: While dimethylaminopropyl chains enhance bioactivity (), the benzenesulfonyl group may introduce cytotoxicity, as seen in sulfonamide antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.